N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide
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Overview
Description
The compound “N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide” is a complex organic molecule. It contains a cyclohexanecarboxamide group, a chromen-2-one group, and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 3,4-dimethoxyphenyl group would contribute to the aromaticity of the molecule, while the chromen-2-one group would introduce a heterocyclic ring system .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-2-one group, the 3,4-dimethoxyphenyl group, and the cyclohexanecarboxamide group .Physical and Chemical Properties Analysis
Without specific experimental data, it’s difficult to provide accurate physical and chemical properties for this compound .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of cyclohexanecarboxamide derivatives, including those with dimethoxyphenyl components, have been a focus of chemical research. Studies such as the work by Özer et al. (2009) have detailed the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing the variety of aryl substituents used and their structural analysis through techniques like IR, NMR spectroscopy, and X-ray diffraction Özer, Arslan, VanDerveer, & Külcü, 2009.
Material Science Applications
- Research on aromatic polyamides containing cyclohexane structures, as explored by Hsiao et al. (1999), highlights the creation of materials with potential applications in the production of transparent, flexible films. The study underscores the inherent viscosities and thermal properties of these polyamides, suggesting their utility in various industrial applications Hsiao, Yang, Wang, & Chuang, 1999.
Chemical Properties and Reactions
The development of new ligands for copper-catalyzed amination of aryl halides, as described by Jiang et al. (2020), is another area of interest. The study found that certain carbamoyl derivatives serve as effective ligands, broadening the scope of amination reactions to include various primary aryl amines Jiang, Dong, Qiu, Chen, Wu, & Jiang, 2020.
Additionally, research on the synthesis, crystal structure, and properties of compounds containing dimethoxyphenyl and cyclohexanecarboxamide structures, such as those conducted by Prabhuswamy et al. (2016), contribute to our understanding of their potential applications. This includes insights into their molecular conformation and stability, informed by single crystal X-ray diffraction studies Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-19-13-12-16(14-20(19)29-2)21-22(26)17-10-6-7-11-18(17)30-24(21)25-23(27)15-8-4-3-5-9-15/h6-7,10-15H,3-5,8-9H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUBLKQBZWCDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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